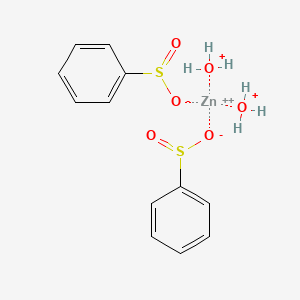
Zinc(II) benzenesulfinate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Zinc(II) benzenesulfinate dihydrate is a complex compound of zinc. It serves as a structural, catalytic, and regulatory ion in numerous proteins and enzymes .
Mode of Action
Zinc ions are known to interact with proteins and enzymes, influencing their structure and function
Biochemical Pathways
Zinc is involved in numerous biochemical pathways, including dna synthesis, rna transcription, cell division, and cell activation .
Result of Action
Zinc is known to play a vital role in cellular processes such as cell growth, differentiation, and metabolism .
Action Environment
Factors such as ph, temperature, and presence of other ions can potentially affect the stability and efficacy of zinc-containing compounds .
Biochemical Analysis
Biochemical Properties
Zinc(II) benzenesulfinate dihydrate plays a significant role in biochemical reactions. It acts as an activator that can evidently improve product performance
Cellular Effects
Zinc complexes have been shown to have antibacterial and antioxidant activity
Molecular Mechanism
It is known that zinc complexes can interact with biomolecules and influence gene expression
Preparation Methods
The synthesis of Zinc(II) benzenesulfinate dihydrate typically involves the reduction of benzenesulfonyl chloride using sodium sulfite in the presence of an inorganic base such as sodium carbonate. The reaction is carried out in water as a solvent. The resulting benzenesulfinate solution is then reacted with an aqueous solution of zinc chloride to form the desired product . The reaction conditions include a temperature of 74°C and a reaction time of 90 minutes .
Chemical Reactions Analysis
Zinc(II) benzenesulfinate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzenesulfonic acid.
Reduction: It can be reduced to form benzenesulfinate.
Substitution: It can undergo substitution reactions with other reagents to form different sulfonate derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Zinc(II) benzenesulfinate dihydrate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: It is studied for its potential antimicrobial properties.
Medicine: It is explored for its potential use in drug delivery systems.
Comparison with Similar Compounds
Zinc(II) benzenesulfinate dihydrate can be compared with other similar compounds such as:
Zinc benzenesulfonate: Similar in structure but differs in the oxidation state of the sulfur atom.
Zinc phenolsulfonate: Contains a phenol group instead of a benzene ring.
Zinc trifluoromethanesulfinate: Contains a trifluoromethyl group instead of a benzene ring.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
dioxidanium;zinc;benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6O2S.2H2O.Zn/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);2*1H2;/q;;;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUATFLSTOSLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].[OH3+].[OH3+].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6S2Zn+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














